2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide
Description
2-(Naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is a synthetic acetamide derivative characterized by a naphthalen-2-yloxy group linked to an acetamide scaffold, which is further substituted with a piperidin-4-ylmethyl moiety bearing a thiolan-3-yl (tetrahydrothiophen-3-yl) group.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-22(15-26-21-6-5-18-3-1-2-4-19(18)13-21)23-14-17-7-10-24(11-8-17)20-9-12-27-16-20/h1-6,13,17,20H,7-12,14-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHNLIOLRLHTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the naphthalen-2-yloxy group, followed by the introduction of the piperidine and thiolane rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors and optimized reaction parameters to ensure high yield and purity. Techniques such as catalytic oxidation and self-exothermic reactions can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yloxy derivatives, while substitution reactions may produce various substituted acetamides.
Scientific Research Applications
2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The precise mechanism depends on the specific context and application of the compound .
Comparison with Similar Compounds
2-(Naphthalen-1-yloxy)-N-phenylacetamide Derivatives ()
- Structure : These compounds feature a naphthalen-1-yloxy group (vs. 2-yl in the target) attached to an acetamide core, with triazole and substituted phenyl groups.
- Triazole Ring: Compounds 6a–6c incorporate a 1,2,3-triazole ring, absent in the target compound, which may enhance hydrogen bonding or metal coordination (e.g., via Cu catalysts used in synthesis) .
- Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition, contrasting with the target’s likely alkylation or coupling strategies for piperidine-thiolan incorporation.
N-{2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide (BI81805, )
- Structure : Shares the naphthalen-2-yloxy-acetamide motif but replaces the piperidine-thiolan group with a pyridopyrimidinyl moiety.
- Molecular Weight: Higher molecular weight (359.38 g/mol) due to the fused pyrido-pyrimidine system vs. the target’s thiolan-piperidine .
Piperidine-Containing Acetamides
4-Anilidopiperidine Analogues ()
- Structure : Feature a piperidine ring linked to phenyl and propionamide groups, e.g., N-phenyl-N-(piperidin-4-yl)propionamide derivatives.
- Key Differences :
- Substituents : Lack the naphthalene and thiolan groups but share the piperidine scaffold. These compounds are synthesized via reductive amination and deprotection steps, differing from the target’s likely thiolan-3-yl coupling .
- Pharmacological Relevance : Piperidine-aniline motifs are common in opioid analogs (e.g., fentanyl derivatives), suggesting the target may share CNS activity .
Ocfentanil ()
- Structure : N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide, a Schedule I opioid.
- Key Differences :
- Phenylethyl vs. Thiolan Substituents : Ocfentanil’s phenylethyl group enhances μ-opioid receptor affinity, while the target’s thiolan may alter lipophilicity or metabolic stability.
- Regulatory Status : Ocfentanil’s controlled status highlights the pharmacological risks associated with piperidine-acetamide scaffolds .
Sulfur-Containing Analogues
2-((4-Allyl-5-(2-Thienyl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(1-Naphthyl)Acetamide ()
- Structure : Combines thiophene, triazole, and naphthalene groups with a thioether linkage.
- Key Differences: Sulfur Placement: The thioether and thiophene groups provide distinct electronic effects compared to the target’s tetrahydrothiophene (thiolan) ring.
Comparative Data Tables
Table 2. Functional Group Impact
Research Findings and Implications
- Synthetic Challenges : The target’s thiolan-piperidine group may require specialized protecting groups or stereoselective synthesis, contrasting with simpler triazole or pyridine formations in analogs .
- Pharmacological Potential: Structural similarities to opioid and CNS-active compounds suggest possible bioactivity, though the thiolan group could reduce toxicity compared to fentanyl derivatives .
- Regulatory Considerations: Unlike controlled substances like Ocfentanil, the target’s novel structure may escape current regulations, necessitating further safety profiling.
Biological Activity
The compound 2-(naphthalen-2-yloxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a thiolane and piperidine structure, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 370.508 g/mol. The structural complexity suggests multiple potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The piperidine ring may facilitate binding to neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways.
- Enzyme Inhibition : The presence of the thiolane group suggests potential interactions with enzymes that are sensitive to sulfur-containing compounds.
- Antioxidant Properties : Compounds with naphthalene structures have been noted for their antioxidant capabilities, which could mitigate oxidative stress in biological systems.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that it may modulate serotonin and norepinephrine levels, offering potential antidepressant effects.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, potentially through inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Its ability to cross the blood-brain barrier may provide neuroprotective benefits in models of neurodegenerative diseases.
Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated an increase in serotonin levels in the hippocampus, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
Study 2: Anti-inflammatory Activity
In vitro analysis revealed that the compound inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This study highlights its potential as an anti-inflammatory agent.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
